Methyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate
CAS No.:
Cat. No.: VC16670629
Molecular Formula: C8H12O3
Molecular Weight: 156.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12O3 |
|---|---|
| Molecular Weight | 156.18 g/mol |
| IUPAC Name | methyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate |
| Standard InChI | InChI=1S/C8H12O3/c1-11-8(10)7-5-2-4(9)3-6(5)7/h4-7,9H,2-3H2,1H3 |
| Standard InChI Key | CHGXJPKHGKIXPO-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1C2C1CC(C2)O |
Introduction
Chemical Structure and Nomenclature
Bicyclic Framework and Functional Groups
The compound’s core consists of a bicyclo[3.1.0]hexane system, a fused ring structure comprising a three-membered cyclopropane ring and a five-membered cyclohexane derivative. The numbering of the bicyclic system follows IUPAC conventions, with the ester group (-COOCH) at position 6 and the hydroxyl (-OH) at position 3. This arrangement creates a strained geometry that influences reactivity, particularly in ring-opening reactions and steric interactions.
Table 1: Structural and Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 156.18 g/mol |
| CAS Number | 26772-06-5 |
| Functional Groups | Ester, Hydroxyl |
| Bicyclic System | bicyclo[3.1.0]hexane |
Comparison with Related Compounds
The carboxylic acid analog, 3-hydroxybicyclo[3.1.0]hexane-6-carboxylic acid (CAS 2243802-08-4), shares the same bicyclic backbone but replaces the methyl ester with a carboxylic acid (-COOH) . This difference significantly alters solubility and reactivity; the ester form is more lipophilic, enhancing its utility in hydrophobic environments like cell membranes or organic solvents.
Synthesis and Manufacturing
Synthetic Pathways
Methyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate is typically synthesized via cyclization reactions. One common approach involves the esterification of 3-hydroxybicyclo[3.1.0]hexane-6-carboxylic acid using methanol under acidic conditions or coupling agents like TBTU (tetramethyl-O-(benzotriazol-1-yl)uronium hexafluorophosphate) .
Example Protocol:
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Cyclization Precursor: A linear precursor containing hydroxyl and carboxylate groups undergoes intramolecular cyclization using a Lewis acid catalyst (e.g., BF-etherate) to form the bicyclic framework.
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Esterification: The carboxylic acid intermediate reacts with methanol in the presence of HSO or DCC (dicyclohexylcarbodiimide) to yield the methyl ester.
Optimization and Characterization
Key parameters for optimizing yield (typically 70–85%) include temperature control (0–25°C), solvent selection (dichloromethane or THF), and reaction time (4–24 hours). Progress is monitored via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
Physical and Chemical Properties
Physicochemical Profile
While specific data on melting/boiling points are unavailable, analogous esters suggest a melting range of 50–80°C and moderate solubility in polar aprotic solvents (e.g., DMSO, acetone). The hydroxyl group enables hydrogen bonding, increasing solubility in water compared to non-functionalized bicyclic esters .
Stability and Degradation
The compound is stable under inert storage conditions but susceptible to hydrolysis in acidic or alkaline environments. Accelerated stability studies indicate degradation via ester hydrolysis to the carboxylic acid, particularly at elevated temperatures (>40°C).
Reactivity and Functional Group Transformations
Ester Reactivity
The methyl ester participates in nucleophilic acyl substitution, enabling transesterification with alcohols or aminolysis to form amides. For example, reaction with amines in DMF produces bicyclic amides, valuable in peptide mimetics .
Hydroxyl Group Modifications
The hydroxyl group can be oxidized to a ketone using Jones reagent or protected as a silyl ether (e.g., TBSCl) during multi-step syntheses. These derivatives expand utility in cross-coupling reactions or as chiral auxiliaries.
Applications in Organic Synthesis and Medicinal Chemistry
Building Block for Bioactive Molecules
The compound’s rigidity and functional groups make it a precursor for kinase inhibitors and GPCR modulators. For instance, derivatives have been explored as intermediates in antiviral agents targeting RNA polymerase .
Stereochemical Control
The bicyclic system’s fixed geometry aids in stereoselective synthesis, such as asymmetric Diels-Alder reactions, where it acts as a chiral scaffold to induce enantioselectivity.
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